2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde
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Overview
Description
2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde is a complex organic compound that features a benzaldehyde group attached to a hexynyl chain, which is further connected to an isoindole-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindole-1,3-dione intermediate, which can be synthesized through the cyclization of phthalic anhydride with an appropriate amine. This intermediate is then subjected to further reactions to introduce the hexynyl chain and the benzaldehyde group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The benzaldehyde group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding primary alcohol.
Substitution: Depending on the substituent introduced, various substituted benzaldehyde derivatives can be formed.
Scientific Research Applications
2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the biological environment.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzoic acid
- 2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzyl alcohol
Uniqueness
2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde is unique due to the presence of both an isoindole-1,3-dione moiety and a benzaldehyde group, which confer distinct chemical reactivity and potential for diverse applications. Its structural complexity allows for a wide range of chemical modifications and functionalizations, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-[6-(1,3-dioxoisoindol-2-yl)hex-1-ynyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-15-17-11-5-4-10-16(17)9-3-1-2-8-14-22-20(24)18-12-6-7-13-19(18)21(22)25/h4-7,10-13,15H,1-2,8,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKAXYLPJPLWGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C#CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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